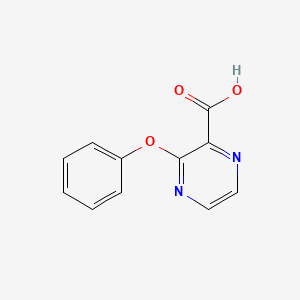

Acide 3-phénoxypyrazine-2-carboxylique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Activité agoniste pour hTGR5

Une série de nouveaux dérivés de 3-phénoxypyrazine-2-carboxamide a été conçue et synthétisée, présentant une excellente activité agoniste pour hTGR5, une cible pour le traitement de la stéatohépatite non alcoolique, du diabète de type 2 (DT2) et de l'obésité. Ces composés ont montré une activité supérieure par rapport au médicament de référence INT-777 .

Propriétés antimycobactériennes

La recherche a exploré le potentiel antimycobactérien des acides 3-(phényl-carbamoyl)pyrazine-2-carboxyliques, qui sont des dérivés plus lipophiles de l'acide pyrazinoïque. Ces études visent à trouver de nouveaux traitements contre Mycobacterium tuberculosis .

Synthèse d'analogues de la pyrazinamide

Le composé a été utilisé dans la synthèse d'analogues de la pyrazinamide, qui sont étudiés pour leurs activités antituberculeuses. Le processus de synthèse implique la réaction de Yamaguchi avec diverses amines aliphatiques et aromatiques .

Applications de la nanotechnologie

Les acides carboxyliques, y compris les dérivés comme l'acide 3-phénoxypyrazine-2-carboxylique, aident à la modification de surface des nanotubes de carbone multicouches (MWCNT) par irradiation ultrasonore. Ceci est crucial pour produire des nanomatériaux polymères avec des propriétés améliorées .

Caractéristiques photophysiques

Le composé a été impliqué dans des réactions pour produire divers dérivés de la pyrazine, qui sont ensuite étudiés pour leurs caractéristiques photophysiques. Cette recherche est importante pour le développement de matériaux avec des propriétés spécifiques d'absorption ou d'émission de lumière .

Échafaudage polyvalent en synthèse chimique

Dérivés de la pyrazine: , y compris ceux dérivés de l'This compound, servent d'échafaudages polyvalents en synthèse chimique. Ils sont utilisés pour créer des composés avec une large gamme d'activités biologiques en réagissant avec différents réactifs comme les pipérazines .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-Phenoxypyrazine-2-carboxylic acid is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a G-protein-coupled receptor (GPCR) that was first identified as a bile acid receptor . It is widely expressed in many tissues, including the gall bladder, liver, intestine, pancreas, and spleen .

Mode of Action

3-Phenoxypyrazine-2-carboxylic acid acts as an agonist to TGR5 . This means it binds to the receptor and activates it, leading to a series of intracellular events . The activation of TGR5 can increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid has several downstream effects. It has been reported to induce the secretion of glucagon-like peptide-1 (GLP-1) , leading to improved glucose metabolism and energy homeostasis . Additionally, the TGR5 signaling pathway stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Result of Action

The activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid leads to several molecular and cellular effects. For instance, it can significantly reduce blood glucose levels and stimulate GLP-1 secretion . These effects make TGR5 a promising target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Analyse Biochimique

Biochemical Properties

3-Phenoxypyrazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a potential agonist for Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a bile acid receptor that is widely expressed in tissues such as the gall bladder, liver, intestine, pancreas, and spleen . Activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid can induce glucagon-like peptide-1 (GLP-1) secretion, which improves glucose metabolism and energy homeostasis . Additionally, TGR5 activation increases cyclic adenosine monophosphate (cAMP) levels, stimulating energy expenditure and oxygen consumption in brown adipose tissue and muscle . The interactions between 3-Phenoxypyrazine-2-carboxylic acid and TGR5 highlight its potential therapeutic applications for metabolic disorders such as non-alcoholic steatohepatitis, type 2 diabetes mellitus, and obesity .

Cellular Effects

The effects of 3-Phenoxypyrazine-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid leads to the secretion of GLP-1 in NCI-H716 cells and C57 BL/6 mice . This secretion enhances glucose metabolism and energy homeostasis, demonstrating the compound’s impact on cellular processes . Furthermore, the increase in cAMP levels due to TGR5 activation by 3-Phenoxypyrazine-2-carboxylic acid stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Molecular Mechanism

The molecular mechanism of 3-Phenoxypyrazine-2-carboxylic acid involves its interaction with TGR5, a G-protein-coupled receptor. Upon binding to TGR5, 3-Phenoxypyrazine-2-carboxylic acid activates the receptor, leading to an increase in cAMP levels . This activation triggers a signaling cascade that results in the secretion of GLP-1, which in turn improves glucose metabolism and energy homeostasis . Additionally, the activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . These molecular interactions underscore the compound’s potential as a therapeutic agent for metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenoxypyrazine-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenoxypyrazine-2-carboxylic acid can significantly reduce blood glucose levels in C57 BL/6 mice over time . Additionally, the compound’s ability to stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice suggests that its effects are sustained over a prolonged period . These findings highlight the importance of understanding the temporal dynamics of 3-Phenoxypyrazine-2-carboxylic acid in laboratory settings.

Dosage Effects in Animal Models

The effects of 3-Phenoxypyrazine-2-carboxylic acid vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to more pronounced effects on glucose metabolism and energy homeostasis . For instance, compound 18k, a derivative of 3-Phenoxypyrazine-2-carboxylic acid, significantly reduced blood glucose levels in C57 BL/6 mice at higher doses . It is essential to consider potential toxic or adverse effects at high doses. Understanding the dosage effects of 3-Phenoxypyrazine-2-carboxylic acid is crucial for its potential therapeutic applications.

Metabolic Pathways

3-Phenoxypyrazine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s activation of TGR5 leads to an increase in cAMP levels, which plays a crucial role in metabolic processes . Additionally, the secretion of GLP-1 induced by 3-Phenoxypyrazine-2-carboxylic acid enhances glucose metabolism and energy homeostasis . These interactions highlight the compound’s involvement in metabolic pathways and its potential therapeutic applications for metabolic disorders.

Transport and Distribution

The transport and distribution of 3-Phenoxypyrazine-2-carboxylic acid within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that 3-Phenoxypyrazine-2-carboxylic acid can stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice, indicating its effective transport and distribution within these cells . Understanding the transport and distribution mechanisms of 3-Phenoxypyrazine-2-carboxylic acid is crucial for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Phenoxypyrazine-2-carboxylic acid plays a significant role in its activity and function. The compound’s interaction with TGR5, a G-protein-coupled receptor, suggests that it may be localized to specific cellular compartments where TGR5 is expressed . Additionally, the activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid leads to an increase in cAMP levels, which influences various cellular processes . Understanding the subcellular localization of 3-Phenoxypyrazine-2-carboxylic acid is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Propriétés

IUPAC Name |

3-phenoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNVBOIOSGJNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

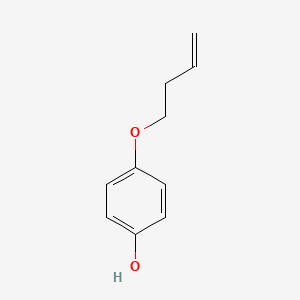

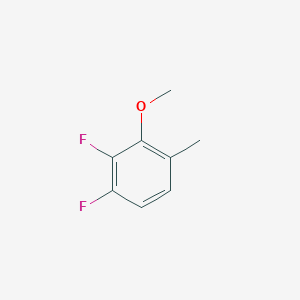

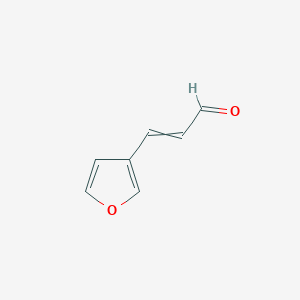

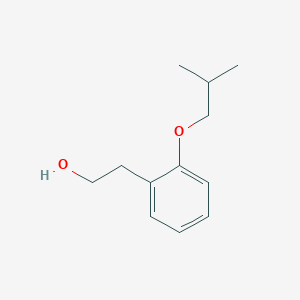

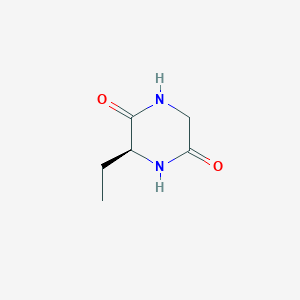

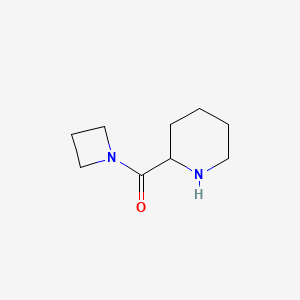

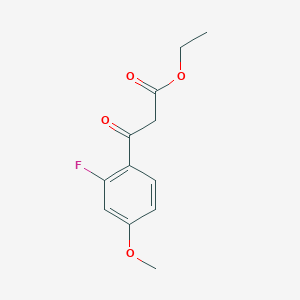

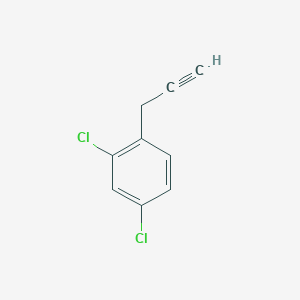

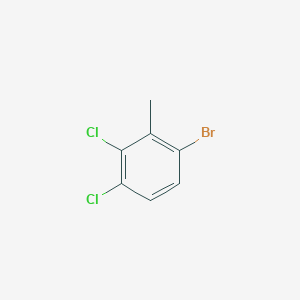

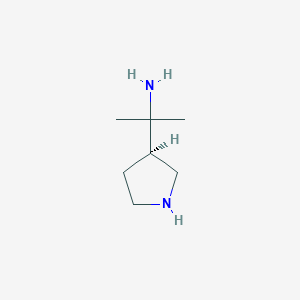

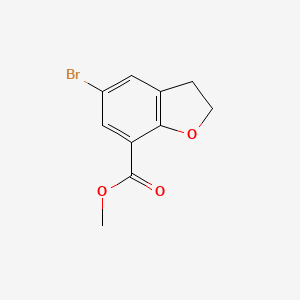

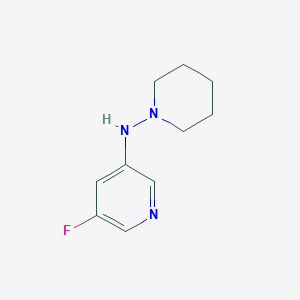

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.